Bienvenue dans la boutique en ligne BenchChem!

2,3-Diamino-6-chlorobenzonitrile

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

2,3-Diamino-6-chlorobenzonitrile (CAS 548457-80-3) is a chlorinated aromatic ortho-diamine with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol. The compound features vicinal (ortho) amino groups at positions 2 and 3, a chlorine atom at position 6, and a nitrile group at position 1 on the benzene ring.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 548457-80-3
Cat. No. B1427367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-6-chlorobenzonitrile
CAS548457-80-3
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)N)C#N)Cl
InChIInChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2
InChIKeyFJSOJNZXBJCWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diamino-6-chlorobenzonitrile (CAS 548457-80-3): Ortho-Diamine Benzonitrile Building Block for Heterocyclic Synthesis and Kinase Inhibitor Intermediates


2,3-Diamino-6-chlorobenzonitrile (CAS 548457-80-3) is a chlorinated aromatic ortho-diamine with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol [1]. The compound features vicinal (ortho) amino groups at positions 2 and 3, a chlorine atom at position 6, and a nitrile group at position 1 on the benzene ring [1]. Its computed physicochemical properties include an XLogP3 of 1.5, a topological polar surface area of 75.8 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds [1]. It is supplied as a white to off-white crystalline solid, soluble in polar organic solvents such as ethanol, DMSO, and dichloromethane, but sparingly soluble in water . The compound is classified under ECHA as Acute Toxicity Category 4 (H302, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [2].

Why 2,3-Diamino-6-chlorobenzonitrile Cannot Be Replaced by Other Diamino-chlorobenzonitrile Isomers or Non-chlorinated Analogs


The value of 2,3-diamino-6-chlorobenzonitrile resides in its precise substitution pattern: the ortho-diamine motif (2,3-positions) is structurally essential for constructing fused nitrogen heterocycles such as benzimidazoles and quinoxalines via condensation with carbonyl compounds, a reaction not possible with meta- or para-diamine isomers such as 3,5-diamino-4-chlorobenzonitrile . The chlorine atom at the 6-position provides a synthetic handle for downstream functionalization through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, while simultaneously modulating the electron density of the aromatic ring. The electron-withdrawing nitrile group at position 1 further polarizes the ring, enhancing the reactivity of the chlorine toward substitution relative to non-cyano analogs . In the specific context of the AstraZeneca patent WO2004/99190 A1, this compound serves as the essential precursor to a series of substituted benzimidazole JNK inhibitors—replacing it with any other diamine isomer would yield different regioisomeric products with unpredictable biological activity [1].

Quantitative Evidence Guide: 2,3-Diamino-6-chlorobenzonitrile vs. Key Comparators


Ortho-Diamine Configuration Enables Benzimidazole Formation: Comparison with 3,5-Diamino-4-chlorobenzonitrile

2,3-Diamino-6-chlorobenzonitrile possesses a vicinal (ortho) diamine arrangement that permits direct condensation with aldehydes or carboxylic acid derivatives to form benzimidazole heterocycles through a well-established cyclocondensation mechanism. This reactivity is absent in 3,5-diamino-4-chlorobenzonitrile (CAS 34207-46-0), whose amino groups occupy meta positions relative to each other, precluding the formation of a fused imidazole ring [1]. In the AstraZeneca patent WO2004/99190 A1, 2,3-diamino-6-chlorobenzonitrile is explicitly employed as the key intermediate to construct the 5-chloro-benzimidazole scaffold, a core structure essential for JNK inhibitory activity . No analogous benzimidazole formation is chemically feasible starting from the 3,5-diamino isomer.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Synthetic Accessibility: Reported Yield and Purity Metrics from the AstraZeneca WO2004/99190 A1 Route

A specific, reproducible synthetic protocol for 2,3-diamino-6-chlorobenzonitrile is documented in the AstraZeneca patent WO2004/99190 A1. The synthesis proceeds via catalytic hydrogenation of 2-amino-6-chloro-3-nitrobenzonitrile (8 g) in acetic acid (100 mL) using 5% palladium on carbon under 20 atmospheres of hydrogen for 16 hours . The product is characterized by ¹H NMR (D₆-DMSO): δ 6.63 (1H, dd), 6.55 (1H, dd), 5.73 (2H, broad s), 5.13 (2H, broad s) . This validated, patent-disclosed route offers a starting point for process development that is not equivalently documented for all regioisomeric diamino-chlorobenzonitriles. Commercial suppliers typically offer this compound at ≥95% to >98% purity (HPLC), with batch-specific QC including NMR, LC-MS, and elemental analysis .

Process Chemistry Synthetic Route Intermediate Procurement

Computed Physicochemical Profile Differentiates 2,3-Diamino-6-chlorobenzonitrile from the Non-chlorinated Analog 2,3-Diaminobenzonitrile

The presence of chlorine at position 6 in 2,3-diamino-6-chlorobenzonitrile imparts distinct physicochemical properties compared to its non-halogenated analog 2,3-diaminobenzonitrile (CAS 73629-43-3). Computed properties from PubChem show the chlorine substitution increases molecular weight from 133.15 g/mol to 167.60 g/mol and raises the XLogP3 from approximately 0.8 (estimated for the unchlorinated analog) to 1.5 [1]. The increased lipophilicity (Δ logP ~0.7 units) and molecular volume may influence membrane permeability, protein binding, and pharmacokinetic behavior of downstream derivatives. The chlorine also serves as a synthetic handle for further diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, a functionalization opportunity not available with the non-halogenated scaffold .

Drug Design Lead Optimization Physicochemical Properties

Storage and Handling Requirements: Evidence of Light and Temperature Sensitivity

2,3-Diamino-6-chlorobenzonitrile requires specific storage conditions that may differ from its analogs. Suppliers consistently specify storage at 2–8°C with protection from light and under inert gas (nitrogen or argon) . The compound is classified with GHS07 (Warning), carrying hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. In contrast, 3,5-diamino-4-chlorobenzonitrile has a reported melting point >165°C (with decomposition) , suggesting different thermal stability profiles. These storage requirements have direct implications for procurement planning, inventory management, and shipping logistics.

Chemical Stability Procurement Logistics Storage Compliance

Patent-Proven Utility: Specific Role in the AstraZeneca JNK Inhibitor Benzimidazole Series

2,3-Diamino-6-chlorobenzonitrile is specifically cited as the synthetic precursor to benzimidazole intermediates in WO2004/99190 A1 (AstraZeneca), a patent describing novel substituted benzimidazole derivatives as JNK pathway inhibitors for the treatment of cancer and inflammatory disorders [1]. The compound is converted to the corresponding 2-mercaptobenzimidazole by reaction with carbon disulfide in dimethylformamide, followed by methylation with iodomethane, ultimately yielding 5-chloro-substituted benzimidazole-thioindolone hybrids [1]. This specific synthetic role is not documented for the 3,5-diamino-4-chloro or 4,5-diamino-2-chloro regioisomers within this patent family. Organizations following this patent route for lead optimization or generic development are therefore locked into this specific ortho-diamine intermediate.

Kinase Inhibitor Benzimidazole Patent Intermediates

Primary Application Scenarios for 2,3-Diamino-6-chlorobenzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Chloro-Benzimidazole Kinase Inhibitor Libraries

As demonstrated by the AstraZeneca WO2004/99190 A1 patent, 2,3-diamino-6-chlorobenzonitrile is the direct precursor for constructing 5-chloro-benzimidazole scaffolds targeting the JNK kinase pathway . The ortho-diamine arrangement enables cyclocondensation with carbon disulfide to form 2-mercaptobenzimidazole intermediates, which are then elaborated into thioindolone hybrids. Medicinal chemistry teams pursuing JNK, TBK1/IKKε, or related kinase targets through benzimidazole chemotypes should prioritize this intermediate over isomeric diamines, as the 6-chloro substituent is pre-installed in the correct position for the target binding pocket as defined in the patent . A synthesis protocol with ¹H NMR characterization is publicly available, facilitating method transfer .

Process Chemistry: Scale-Up of Patent-Defined Intermediates for Preclinical Supply

For CROs and CDMOs supporting kinase inhibitor programs, 2,3-diamino-6-chlorobenzonitrile offers a validated synthetic entry point. The hydrogenation route (2-amino-6-chloro-3-nitrobenzonitrile → target diamine) uses standard heterogeneous catalysis (5% Pd/C, 20 atm H₂) and is documented with sufficient detail for kilo-lab adaptation . Commercial suppliers provide the compound at >98% purity (HPLC) with supporting QC documentation (NMR, LC-MS, elemental analysis), reducing the analytical development burden for GMP-like intermediate qualification . Storage requirements (2–8°C, light-protected, inert atmosphere) should be factored into process scheduling and facility design .

Agrochemical and Material Science: Heterocyclic Building Block Requiring Ortho-Diamine and Aryl Chloride Functionality

The combination of an ortho-diamine with a chlorine leaving group on the same aromatic ring makes 2,3-diamino-6-chlorobenzonitrile a versatile precursor for quinoxaline and benzimidazole derivatives used as corrosion inhibitors, dyes, and agrochemical active ingredients . The nitrile group provides additional synthetic utility, including reduction to the aminomethyl derivative or hydrolysis to the carboxylic acid for further diversification . For applications where both heterocycle formation and subsequent chlorine displacement are required in the same synthetic sequence, this compound offers an advantage over non-halogenated 2,3-diaminobenzonitrile, which lacks the chlorine handle for late-stage functionalization.

Procurement Specification: Selection Based on Documented Purity, QC Package, and Regioisomeric Identity

When procuring diamino-chlorobenzonitrile intermediates, regioisomeric purity is critical. Suppliers of 2,3-diamino-6-chlorobenzonitrile typically provide batch-specific analytical data including HPLC purity (≥95% to >98%), ¹H NMR, and LC-MS . The compound's computed logP (1.5) and TPSA (75.8 Ų) can be used to verify identity against isomeric contaminants through HPLC retention time prediction [1]. Organizations should specify CAS 548457-80-3 explicitly and request proof of regioisomeric identity (e.g., ¹H NMR aromatic region: δ 6.63 and 6.55 ppm doublets in D₆-DMSO) to avoid inadvertent substitution with 4,5-diamino-2-chlorobenzonitrile (CAS 497147-90-7) or 2,4-diamino-6-chlorobenzonitrile (CAS 1935944-55-0), which share the same molecular formula and similar molecular weight .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Diamino-6-chlorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.